1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17701926
InChI: InChI=1S/C10H21NO/c1-8-3-4-10(12,5-6-11)7-9(8)2/h8-9,12H,3-7,11H2,1-2H3
SMILES:
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol

CAS No.:

Cat. No.: VC17701926

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol -

Specification

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol
Standard InChI InChI=1S/C10H21NO/c1-8-3-4-10(12,5-6-11)7-9(8)2/h8-9,12H,3-7,11H2,1-2H3
Standard InChI Key BIWQNLAXACELJD-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1C)(CCN)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a cyclohexane ring substituted with two methyl groups at positions 3 and 4, an aminoethyl group (-CH2_2CH2_2NH2_2), and a hydroxyl group (-OH) at position 1. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The IUPAC name, 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol, precisely reflects this substitution pattern .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC10H21NO\text{C}_{10}\text{H}_{21}\text{NO}
Molecular Weight171.28 g/mol
IUPAC Name1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol
Canonical SMILESCC1CCC(CC1C)(CCN)O
PubChem CID79126086

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are critical for confirming the compound’s structure. The 1H^1\text{H}-NMR spectrum would reveal signals corresponding to the methyl groups (δ ~0.8–1.5 ppm), hydroxyl proton (δ ~1.5–2.0 ppm), and amine protons (δ ~2.5–3.5 ppm). IR spectroscopy would detect O-H stretches (~3200–3600 cm1^{-1}) and N-H bends (~1600 cm1^{-1}).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol typically involves reductive amination or alkylation strategies:

  • Reductive Amination:
    A cyclohexanone derivative bearing methyl groups at positions 3 and 4 reacts with ethylenediamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This method selectively introduces the aminoethyl group while preserving the hydroxyl functionality.

  • Alkylation of Cyclohexanol Derivatives:
    A pre-functionalized cyclohexanol undergoes alkylation with a bromoethylamine derivative. This route requires careful control of reaction conditions to avoid over-alkylation.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Challenges
Reductive Amination65–75≥95Byproduct formation
Alkylation50–6090–95Steric hindrance

Industrial Availability

As of 2025, the compound is marketed by suppliers such as VulcanChem and FCH Group at a purity of ≥95%, with prices ranging from $903 per gram for research-scale quantities . Scalability remains a challenge due to the multi-step synthesis and purification requirements.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents like ethanol and methanol but limited solubility in water (LogP = 1.2, estimated for structural analogs) . Its stability is compromised under strongly acidic or basic conditions, which may lead to decomposition of the amine or hydroxyl groups.

Hydrogen-Bonding Capacity

The presence of both amine and hydroxyl groups enables extensive hydrogen bonding, contributing to a polar surface area of 46 Å2^2. This property enhances its potential for interacting with biological targets, such as enzymes or receptors .

Analytical and Quality Control Methods

Structural Validation

X-ray crystallography of related analogs reveals a chair conformation for the cyclohexane ring, with axial orientation of the hydroxyl group. This spatial arrangement likely influences the compound’s stereoelectronic properties .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for synthesizing analogs with enhanced blood-brain barrier permeability. Derivatives incorporating fluorine atoms at the methyl positions are under investigation for neurodegenerative disease therapeutics .

Material Science

Its amine-alcohol duality makes it a candidate for designing epoxy resin hardeners. Initial trials show improved thermal stability in polymer composites compared to conventional aliphatic amines.

Future Research Directions

  • Pharmacokinetic Profiling:
    Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are needed to evaluate its viability as a drug candidate.

  • Stereochemical Optimization:
    Synthesis of enantiomerically pure forms could enhance target specificity and reduce off-target effects.

  • Scale-Up Technologies: Development of continuous-flow synthesis methods may address current scalability challenges.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator